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Introduction
SMT112 (also known as ivonescimab and AK112) is a first-in-class, tetravalent bispecific

antibody engineered to simultaneously target two key pathways in cancer progression: the

programmed cell death protein 1 (PD-1) immune checkpoint and the vascular endothelial

growth factor (VEGF) angiogenesis pathway. Developed by Akeso Biopharma, SMT112's

unique molecular design facilitates a cooperative binding mechanism, leading to enhanced

target engagement in the tumor microenvironment (TME), where both PD-1 and VEGF are

often co-expressed at high levels. This guide provides a comprehensive overview of the target

binding affinity and kinetics of SMT112, based on currently available preclinical data.

Core Mechanism: Cooperative Binding
SMT112 exhibits a novel cooperative binding mechanism. Its binding affinity to one of its

targets is significantly increased in the presence of the other. This property is crucial to its

proposed mechanism of action, potentially leading to greater potency and specificity for the

tumor microenvironment over healthy tissues.

Press releases and conference abstracts have consistently reported a significant increase in

binding affinity due to this cooperative effect. Specifically, the binding affinity of SMT112 to PD-

1 is enhanced by over 10 to 18-fold in the presence of VEGF.[1][2] Conversely, the presence of

PD-1 increases the binding affinity of SMT112 to VEGF by more than 4-fold.[2]
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Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity and

kinetics of SMT112 to its targets, human PD-1 and human VEGF-A.

Table 1: Binding Affinity (Kd) of SMT112 to its Targets

Target Condition
Dissociation
Constant (Kd)

Method Source

PD-1 -
Not explicitly

stated
Not specified -

VEGFA -
Not explicitly

stated
Not specified -

PD-1
In the presence

of VEGF

2.37 nM (first

PD-1 molecule)

2.36 nM (second

PD-1 molecule)

Mass

Photometry

Alliegro et al.,

2025 (bioRxiv)

VEGF -
0.08 nM (2:2

complex)

Mass

Photometry

Alliegro et al.,

2025 (bioRxiv)

Table 2: Half-maximal Effective Concentration (EC50) of SMT112 Binding

Target EC50 Method Source

PD-1 0.06 nM Not specified Zhong T, et al., 2022

VEGFA 0.036 nM Not specified Zhong T, et al., 2022

Note: Specific kon (association rate) and koff (dissociation rate) values for these interactions

are not yet publicly available in the reviewed literature.

Signaling Pathways and Mechanism of Action
SMT112 is designed to simultaneously inhibit two distinct signaling pathways that are critical for

tumor growth and immune evasion.
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Figure 1: SMT112 dual-targeting mechanism of action.

Experimental Protocols
Detailed experimental protocols for the binding and kinetic analyses of SMT112 are not

extensively published. However, based on the cited methodologies, the following sections

outline the likely procedures for the key experiments.
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Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity
ELISA is a common method to assess the binding activity of an antibody to its target antigen.

Principle: An antigen (PD-1 or VEGF) is immobilized on a plate. SMT112 at varying

concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme is

then used to detect the bound SMT112, and a substrate is added to produce a measurable

signal that is proportional to the amount of bound antibody.

Hypothetical Protocol:

Coating: Recombinant human PD-1 or VEGF-A protein is diluted in a coating buffer (e.g.,

PBS, pH 7.4) and incubated in a 96-well plate overnight at 4°C.

Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05%

Tween-20) to remove unbound antigen.

Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for

1-2 hours at room temperature to prevent non-specific binding.

Washing: The plate is washed as described above.

Antibody Incubation: A serial dilution of SMT112 is prepared and added to the wells. The

plate is incubated for 1-2 hours at room temperature.

Washing: The plate is washed to remove unbound SMT112.

Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-

human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

Washing: The plate is washed to remove the unbound secondary antibody.

Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop.

The reaction is stopped with a stop solution (e.g., H2SO4).
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Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a

plate reader. The EC50 value is determined by fitting the data to a sigmoidal dose-response

curve.

Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI (often performed on an Octet system) is used to measure real-time binding kinetics (kon

and koff) and to determine the dissociation constant (Kd).

Principle: A biosensor tip is coated with one of the interacting molecules (ligand). The tip is then

dipped into a solution containing the other molecule (analyte). The binding of the analyte to the

ligand causes a change in the interference pattern of light reflected from the biosensor tip,

which is measured in real-time.

Hypothetical Protocol for Cooperative Binding Analysis:

Immobilization: Recombinant human PD-1 is immobilized on an appropriate biosensor (e.g.,

an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).

Baseline: The biosensor is dipped into a running buffer to establish a stable baseline.

Association in the Absence of VEGF: The biosensor is moved into wells containing various

concentrations of SMT112 to measure the association rate.

Dissociation: The biosensor is moved back into the running buffer to measure the

dissociation rate.

Regeneration: The biosensor is regenerated to remove the bound SMT112.

Association in the Presence of VEGF: SMT112 is pre-incubated with a saturating

concentration of VEGF. The biosensor is then moved into wells containing various

concentrations of the SMT112-VEGF complex to measure the association rate to

immobilized PD-1.

Dissociation: The biosensor is moved into the running buffer to measure the dissociation of

the SMT112-VEGF complex from PD-1.
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Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to

calculate kon, koff, and Kd for both conditions. A similar experimental setup would be used to

assess the binding of SMT112 to VEGF in the presence and absence of PD-1.

Experimental Steps

1. Immobilize PD-1 on Biosensor

2. Establish Baseline in Buffer

3. Association with SMT112 +/- VEGF

4. Dissociation in Buffer

5. Data Analysis (kon, koff, Kd)

Click to download full resolution via product page

Figure 2: General workflow for a BLI experiment.

Size-Exclusion Chromatography with High-Performance
Liquid Chromatography (SEC-HPLC) for Complex
Formation
SEC-HPLC is used to separate molecules based on their size and can confirm the formation of

complexes between SMT112 and its targets.
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Principle: A mixture of molecules is passed through a column packed with porous beads.

Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter

the pores have a longer path and elute later.

Hypothetical Protocol:

Sample Preparation: SMT112 is incubated with or without an excess of VEGF-A.

Instrumentation: An HPLC system equipped with a size-exclusion column and a UV detector

is used.

Mobile Phase: An appropriate buffer, such as phosphate-buffered saline, is run through the

system at a constant flow rate.

Injection: A defined volume of the prepared sample is injected into the system.

Elution and Detection: The elution of proteins is monitored by UV absorbance (typically at

280 nm). The retention time of the peaks is recorded.

Analysis: The formation of a higher molecular weight complex of SMT112 and VEGF will

result in a shift to an earlier retention time compared to SMT112 or VEGF alone.

Experimental Steps

1. Incubate SMT112
with/without VEGF

2. Inject sample
onto SEC column

3. Elute with
isocratic flow

4. Detect with
UV at 280nm

5. Analyze chromatogram
for peak shifts

Click to download full resolution via product page

Figure 3: General workflow for an SEC-HPLC experiment.

Conclusion
SMT112 demonstrates a sophisticated and clinically promising binding profile. Its key feature is

the cooperative binding to its dual targets, PD-1 and VEGF, which results in a significant

increase in binding affinity in an environment where both targets are present, such as the tumor
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microenvironment. The available quantitative data, although still emerging, supports a high-

affinity interaction with both targets, particularly in the cooperative binding context. The

experimental methodologies employed are standard in antibody characterization, providing a

solid foundation for the understanding of SMT112's mechanism of action. Further publication of

detailed kinetic data will provide a more complete picture of the binding dynamics of this novel

bispecific antibody.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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